molecular formula C11H13ClF3N3O2S B2959500 N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide CAS No. 339276-28-7

N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide

Cat. No.: B2959500
CAS No.: 339276-28-7
M. Wt: 343.75
InChI Key: RKQJICLWSKRQHK-UHFFFAOYSA-N
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Description

N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide is a complex organic compound that belongs to the class of sulfonohydrazides This compound is characterized by its unique structure, which includes an allyl group, a pyridinyl ring substituted with a chloro and a trifluoromethyl group, and a methanesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide can be achieved through several synthetic routes. One common approach involves the reaction of N-allyl-N'-methylmethanesulfonohydrazide with 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, at an elevated temperature. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes further reaction to yield the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to increase yield and purity. Large-scale synthesis may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. Purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

  • Reduction: : Reduction of the compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.

  • Substitution: : The pyridinyl ring allows for substitution reactions, where the chloro or trifluoromethyl groups can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride.

  • Substitution reagents: : Organolithium compounds, Grignard reagents.

Major Products Formed

  • Oxidation products: : Sulfone derivatives.

  • Reduction products: : Hydrazine derivatives.

  • Substitution products: : Various substituted pyridinyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound has been studied for its potential pharmacological properties. The presence of the sulfonohydrazide moiety suggests that it may exhibit bioactivity, such as antimicrobial or anticancer effects. Studies have shown that compounds with similar structures can interact with biological targets, making this compound a subject of interest for drug development.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways involved may vary depending on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-N'-[3-chloro-2-pyridinyl]-N'-methylmethanesulfonohydrazide

  • N-allyl-N'-[5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide

  • N-allyl-N'-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide

Uniqueness

Compared to similar compounds, N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide is unique due to the specific combination of substituents on the pyridinyl ring. The presence of both a chloro and a trifluoromethyl group enhances its chemical reactivity and potential bioactivity. This unique structure may lead to distinct interactions with biological targets and novel applications in various scientific fields.

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-prop-2-enylmethanesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3O2S/c1-4-5-18(21(3,19)20)17(2)10-9(12)6-8(7-16-10)11(13,14)15/h4,6-7H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQJICLWSKRQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC=C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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